

Ixazomib Demonstrates Efficacy in Preclinical Models of Bortezomib-Refractory Multiple Myeloma

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Compound of Interest					
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SHANGHAI, China – November 10, 2025 – New compiled preclinical data demonstrates the efficacy of ixazomib, a second-generation proteasome inhibitor, in multiple myeloma models that have developed resistance to the first-generation inhibitor, bortezomib. These findings suggest that ixazomib may offer a valuable therapeutic alternative for patients who have relapsed or become refractory to bortezomib-based therapies. The compiled data, including in vitro and in vivo studies, highlights ixazomib's ability to overcome bortezomib resistance, induce apoptosis, and inhibit tumor growth.

In Vitro Cytotoxicity: Ixazomib Overcomes Bortezomib Resistance

In vitro studies consistently demonstrate that ixazomib retains significant cytotoxic activity against multiple myeloma cell lines that have acquired resistance to bortezomib. While bortezomib-resistant cell lines show a marked increase in their half-maximal inhibitory concentration (IC50) for bortezomib, the increase in IC50 for ixazomib is substantially less pronounced, indicating that it can overcome this resistance.

For instance, in the NCI-H929 bortezomib-resistant cell line (NCI-H929.BR), the resistance ratio to bortezomib was 13.30, while ixazomib still showed potent activity[1]. Similarly, another study established bortezomib-resistant MM1S cells (MM1S/R BTZ) with a 2.93-fold increase in



bortezomib IC50. These cells also exhibited cross-resistance to other proteasome inhibitors, but ixazomib was shown to be effective in bortezomib-resistant cell lines in other reports[2][3].

The following table summarizes the comparative IC50 values of bortezomib and ixazomib in various bortezomib-sensitive and -resistant multiple myeloma cell lines.

Cell Line	Drug	IC50 (nM) - Sensitive	IC50 (nM) - Resistant	Fold Resistance	Reference
NCI-H929	Bortezomib	17.62 ± 1.92	234.30 ± 6.02	13.30	[1]
MM1S	Bortezomib	15.2	44.5	2.93	[3]
RPMI-8226	Bortezomib	~15.9	-	-	[4]
U-266	Bortezomib	~7.1	-	-	[4]
KMS-20	Bortezomib	-	-	-	[5]
KMS-26	Bortezomib	-	-	-	[5]
KMS-28BM	Bortezomib	-	-	-	[5]
KMS-20	Ixazomib	-	-	-	[5]
KMS-26	Ixazomib	-	-	-	[5]
KMS-28BM	Ixazomib	-	-	-	[5]

Induction of Apoptosis in Bortezomib-Resistant Cells

Ixazomib has been shown to induce apoptosis in multiple myeloma cells, a key mechanism for its anti-cancer activity. Importantly, this pro-apoptotic effect is maintained in bortezomib-resistant cell lines. The activation of caspases, central executioners of apoptosis, is a hallmark of ixazomib's mechanism of action. While direct comparative percentages of apoptosis induction between ixazomib and bortezomib in resistant lines are not consistently reported across studies, the available data indicates that ixazomib can effectively trigger programmed cell death in cells that no longer respond to bortezomib[6].



In Vivo Antitumor Activity in Bortezomib-Refractory Xenograft Models

Preclinical studies using mouse xenograft models of human multiple myeloma have corroborated the in vitro findings. In these models, ixazomib has demonstrated significant antitumor activity, leading to reduced tumor growth and prolonged survival, even in models that are resistant to bortezomib. Compared with bortezomib, ixazomib exhibits a stronger ability to penetrate tissues and achieves higher enrichment in tumor tissue, which may contribute to its enhanced anti-myeloma effect in vivo[7].

Animal Model	Treatment	Outcome	Reference
Human MM Xenograft	Ixazomib	Significant inhibition of tumor growth	[7]
Bortezomib-resistant MM Xenograft	Ixazomib	Effective tumor control	[6]

Signaling Pathways and Mechanisms of Action

The efficacy of ixazomib in bortezomib-refractory models is underpinned by its distinct pharmacological properties and its impact on key signaling pathways. Ixazomib, like bortezomib, is a reversible proteasome inhibitor, but it has a shorter dissociation half-life from the proteasome. This may lead to a different profile of proteasome inhibition and downstream effects.

One of the key pathways implicated in bortezomib resistance is the nuclear factor-kappa B (NFκB) signaling pathway. In some bortezomib-resistant cells, there is a reduction in the
expression of Pirh2, a protein that negatively regulates NF-κB. This leads to the activation of
the canonical NF-κB pathway, promoting cell survival. Ixazomib has been shown to be effective
in cells with this resistance mechanism[1].

Another critical pathway is the unfolded protein response (UPR). Bortezomib- and carfilzomib-resistant myeloma cells have been shown to have increased baseline activity of all three arms of the UPR, allowing them to better cope with the proteotoxic stress induced by proteasome inhibitors[2][3]. While these resistant cells still show some response to proteasome inhibition,



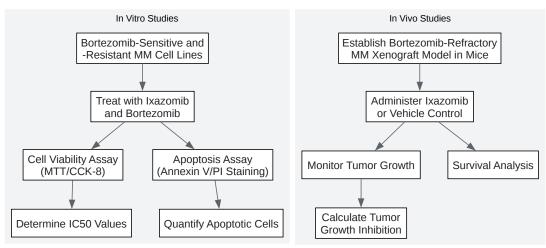




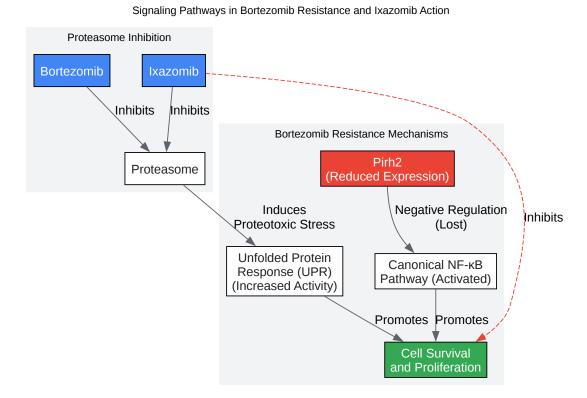
the elevated UPR activity contributes to their survival. Ixazomib's ability to exert cytotoxic effects in this context highlights its potential to overcome this adaptive resistance mechanism.



Experimental Workflow for Evaluating Ixazomib Efficacy







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